![molecular formula C14H16O2S B14348190 3-(4-Methylphenyl)sulfonyltricyclo[2.2.1.02,6]heptane CAS No. 93005-67-5](/img/structure/B14348190.png)
3-(4-Methylphenyl)sulfonyltricyclo[2.2.1.02,6]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methylphenyl)sulfonyltricyclo[2.2.1.02,6]heptane is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)sulfonyltricyclo[2.2.1.02,6]heptane typically involves multiple steps, starting with the preparation of the tricyclo[2.2.1.02,6]heptane core. This core can be synthesized through a Diels-Alder reaction, followed by sulfonylation with 4-methylbenzenesulfonyl chloride under basic conditions . The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the sulfonylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature and pressure, which are crucial for the successful synthesis of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methylphenyl)sulfonyltricyclo[2.2.1.02,6]heptane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Tricycloheptane derivatives.
Substitution: Various substituted tricycloheptane compounds.
Wissenschaftliche Forschungsanwendungen
3-(4-Methylphenyl)sulfonyltricyclo[2.2.1.02,6]heptane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(4-Methylphenyl)sulfonyltricyclo[2.2.1.02,6]heptane involves its interaction with specific molecular targets. The sulfonyl group is known to participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity to various enzymes and receptors . The tricyclic structure provides rigidity, enhancing the compound’s stability and specificity in biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tricyclo[2.2.1.02,6]heptane: Shares the same tricyclic core but lacks the sulfonyl and methylphenyl groups.
Nortricyclene: Another tricyclic compound with similar structural features but different functional groups.
Uniqueness
3-(4-Methylphenyl)sulfonyltricyclo[2.2.1.02,6]heptane is unique due to its combination of a tricyclic core with a sulfonyl group and a methylphenyl substituent. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
93005-67-5 |
|---|---|
Molekularformel |
C14H16O2S |
Molekulargewicht |
248.34 g/mol |
IUPAC-Name |
3-(4-methylphenyl)sulfonyltricyclo[2.2.1.02,6]heptane |
InChI |
InChI=1S/C14H16O2S/c1-8-2-4-10(5-3-8)17(15,16)14-9-6-11-12(7-9)13(11)14/h2-5,9,11-14H,6-7H2,1H3 |
InChI-Schlüssel |
WZMYWJSCBABHMM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2C3CC4C2C4C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


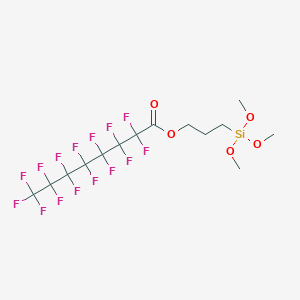

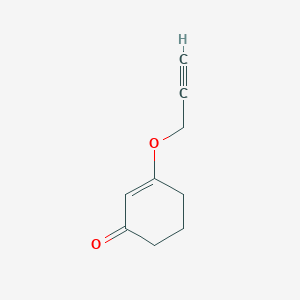
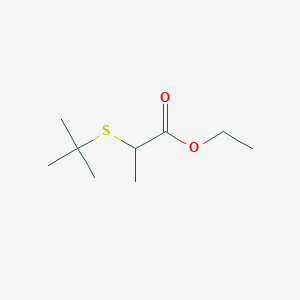
![3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B14348125.png)
![3,5-Diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B14348135.png)
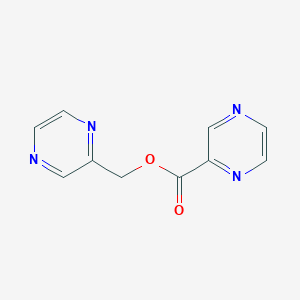
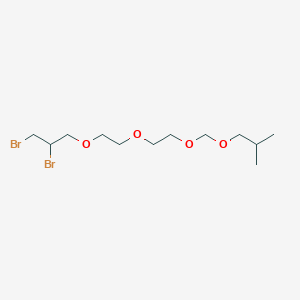

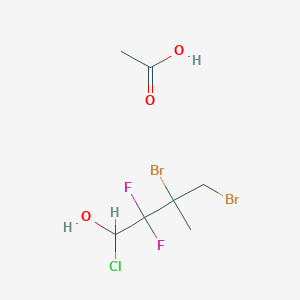
![[1,1'-Biphenyl]-2-YL octanoate](/img/structure/B14348177.png)
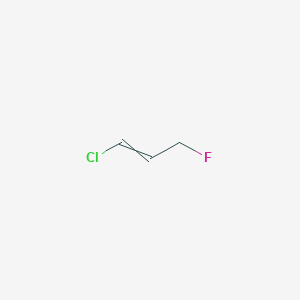
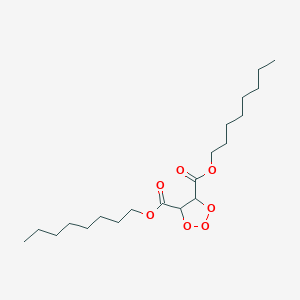
![Tricyclo[4.1.0.0~2,4~]heptane-3-carboxamide](/img/structure/B14348220.png)
